2-(Pyridin-2-yl)benzaldehyde
Overview
Description
2-(Pyridin-2-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a pyridine ring
Mechanism of Action
Target of Action
2-(Pyridin-2-yl)benzaldehyde is primarily used as a reagent in the synthesis of various organic compounds . It has been found to be a key component in the synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . These oxazoles are valuable in the pharmaceutical industry and are found in a wide range of pharmaceuticals and fine chemicals .
Mode of Action
The compound interacts with its targets through a cascade reaction involving the condensation of picolinamide and two aldehyde molecules . This reaction is promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . The reaction proceeds via a different mechanism compared to the Robinson–Gabriel oxazole synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of oxazoles . Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom . They are found in a wide range of pharmaceuticals and fine chemicals .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a log P value of 1.8, indicating moderate lipophilicity .
Result of Action
The primary result of the action of this compound is the synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . These oxazoles are synthetically valuable and can be used in the production of various pharmaceuticals and fine chemicals .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . For instance, the reaction of picolinamide with benzaldehydes promoted by Pd(TFA)2 was carried out at 150 °C in n-octane . The reaction environment plays a crucial role in the efficacy and stability of the compound’s action .
Biochemical Analysis
Biochemical Properties
It has been found that similar compounds, such as phenylmethylene pyridineacetonitrile derivatives, exhibit aggregation-induced emission (AIE) properties
Cellular Effects
Similar compounds have shown to have anti-fibrotic activities, indicating that they can influence cell function
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Similar compounds have shown varied topologies and fluorescence properties, suggesting that the effects of 2-(Pyridin-2-yl)benzaldehyde may change over time
Dosage Effects in Animal Models
Similar compounds have shown potent anti-inflammatory activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Pyridin-2-yl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with benzaldehyde in the presence of a base such as potassium carbonate. Another method involves the condensation of 2-aminopyridine with benzaldehyde under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium on carbon are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-2-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: 2-(Pyridin-2-yl)benzoic acid.
Reduction: 2-(Pyridin-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Pyridin-2-yl)benzaldehyde has numerous applications in scientific research:
Comparison with Similar Compounds
- 2-(Pyridin-4-yl)benzaldehyde
- 4-(Pyridin-2-yl)benzaldehyde
- 2-(Pyridin-3-yl)benzaldehyde
Comparison: 2-(Pyridin-2-yl)benzaldehyde is unique due to the position of the pyridine ring, which influences its reactivity and interaction with other molecules. For example, 2-(Pyridin-4-yl)benzaldehyde may exhibit different electronic properties and steric effects, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
2-pyridin-2-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPVWFBGUQUFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596042 | |
Record name | 2-(Pyridin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863677-33-2 | |
Record name | 2-(Pyridin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.